(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate typically involves the reaction of (2-Bromophenyl)iodonium salts with (2,4,6-trimethylphenyl)iodonium salts in the presence of trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in several organic reactions.
Substitution: It can participate in nucleophilic substitution reactions where the iodonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines yield corresponding amine derivatives, while reactions with alcohols produce ether derivatives .
Scientific Research Applications
(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organic compounds.
Biology: It is employed in the modification of biomolecules and the study of biological pathways.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate involves the transfer of the iodonium group to a nucleophile. This transfer facilitates the formation of new chemical bonds and the generation of various organic products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-bromophenyl)iodonium triflate
- Phenyl(3-trifluoromethylphenyl)iodonium triflate
- (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
Uniqueness
(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate is unique due to its specific combination of bromine and trimethylphenyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific applications .
Properties
IUPAC Name |
(2-bromophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrI.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-7-5-4-6-13(14)16;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZOZGQFOKVCDZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC=C2Br)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrF3IO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1464149-64-1 |
Source
|
Record name | 1464149-64-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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